6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol
Description
Properties
IUPAC Name |
6,7-dimethyl-8-naphthalen-1-yl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-13-21(16-9-5-7-14-6-3-4-8-15(14)16)17-10-19-20(25-12-24-19)11-18(17)26-22(13,2)23/h3-11,13,21,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDHTSICXDDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multiple steps, starting from benzo[d][1,3]dioxol-5-ol. The initial step involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . This intermediate undergoes aldol condensation with aromatic aldehydes to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could result in a variety of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
Monoamine Oxidase Inhibition
One of the primary applications of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is its role as a monoamine oxidase inhibitor. Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating various neurodegenerative disorders.
Case Study: Parkinson’s Disease
Research has demonstrated that the compound exhibits selective inhibition towards MAO-B with an IC50 value of approximately 5.46 µM while showing no significant inhibition of MAO-A . This selectivity is crucial as MAO-B inhibition is linked to neuroprotective effects in models of Parkinson's disease.
In a study utilizing the reserpine model of Parkinson’s disease, oral administration of the compound resulted in significant reversal of hypokinesia at doses of 100 and 200 mg/kg . This suggests potential therapeutic benefits for patients suffering from Parkinson’s disease.
Antioxidant Activity
The compound's ability to inhibit lipid peroxidation and reduce protein carbonyl levels indicates its antioxidant properties. These properties can mitigate oxidative stress in neuronal cells, further supporting its potential use in neurodegenerative conditions where oxidative damage is prevalent .
Potential Anti-cancer Properties
Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer activity through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth . Further research is necessary to elucidate these effects specifically for this compound.
Neuroprotective Effects
The neuroprotective effects observed in animal models indicate that this compound could be beneficial not only for Parkinson’s disease but also for other neurodegenerative disorders such as Alzheimer’s disease. The modulation of neurotransmitter levels and reduction of oxidative stress are key factors contributing to its protective role .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with cellular targets, leading to various biological effects. For instance, its cytotoxic activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of specific signaling pathways and molecular targets, such as caspases, which play a crucial role in programmed cell death.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The target compound’s 1-naphthyl group distinguishes it from structurally related derivatives. Key analogs and their substituent variations include:
Notable Observations:
- The 1-naphthyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets but may reduce aqueous solubility compared to smaller aryl substituents (e.g., 4-methoxyphenyl in 2.37) .
- Trifluoromethyl and chlorophenyl groups in analogs 2.37 and 3d improve metabolic stability and electronic properties, respectively, which could influence pharmacokinetics .
Reaction Conditions and Efficiency
- Target Compound: Synthesis details are unspecified in the evidence, though related chromen-8-one derivatives are synthesized via aldol condensation of aromatic aldehydes with a chromenone precursor .
- Compound 2.37 : Synthesized via a multicomponent reaction at room temperature (3 hours), yielding moderate to high purity after silica gel chromatography .
- Compound 3d : Produced through enantioselective γ-addition, emphasizing the importance of stereochemical control for biological activity .
Key Differences :
Biological Activity
Overview
6,7-Dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a complex organic compound belonging to the chromene class. Its unique structural features include a dioxole ring fused to a chromene structure and a naphthyl substituent, which contribute to its potential biological activities. The compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
- Molecular Formula : C22H20O4
- Molar Mass : 348.39 g/mol
- Structural Features : The compound features dimethyl substitutions and a naphthyl group at the 8-position, enhancing its biological activity potential.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as inflammation and cell signaling.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro studies have shown that related chromene derivatives can suppress the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages exposed to lipopolysaccharides (LPS) .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Chromenes are known for their ability to scavenge free radicals and reduce oxidative stress in cellular systems .
3. Anticancer Properties
Preliminary studies suggest that compounds within the chromene family may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death .
Case Studies
Q & A
Q. What are the key synthetic pathways for 6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol, and how do reaction conditions influence yields?
Methodological Answer: The compound can be synthesized via enantioselective γ-addition-driven cascades using β,γ-unsaturated ketones, as demonstrated in ion-pair catalysis . For example:
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural elucidation relies on:
- NMR/FT-IR : Assigning proton environments (e.g., dihydrochromenol protons at δ 4.2–5.1 ppm) and verifying functional groups (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (EIMS) : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 367.35 for related compounds) .
- X-ray Crystallography : Resolving stereochemistry in enantiomeric pairs .
Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹³C NMR) may indicate solvent-dependent conformational changes .
Q. What stability considerations are critical for handling this compound in laboratory settings?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenol core .
- Oxidative Stability : Avoid prolonged exposure to air; use argon/vacuum for sensitive reactions .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis, and what factors lead to contradictions in reported ee values?
Methodological Answer:
- Catalyst Choice : Ion-pair catalysts (e.g., chiral phosphoric acids) enhance stereocontrol. For example, ee >90% is achievable with β,γ-unsaturated ketone substrates .
- Contradictions : Discrepancies arise from:
Case Study : In 3k (tR = 7.4 min vs. 8.2 min), retention time variability in chiral HPLC correlates with minor impurities in the stationary phase .
Q. How do computational methods (e.g., DFT) resolve ambiguities in proton transfer or electronic properties of this compound?
Methodological Answer:
- TD-DFT Studies : Model excited-state intramolecular proton transfer (ESIPT) to explain fluorescence quenching in polar solvents .
- Charge Distribution : Naphthyl substituents increase electron density at C8, influencing reactivity in cascade cyclizations .
Example : ESIPT barriers for analogous chromenols in DCM vs. methanol align with experimental Stokes shifts .
Q. What strategies address low yields in multi-step cascades involving this compound?
Methodological Answer:
Q. How does the compound’s fused dioxolo-chromenol framework influence its physicochemical properties?
Methodological Answer:
- Lipophilicity : The naphthyl group increases logP, enhancing membrane permeability (predicted logP = 3.8 via ChemAxon) .
- Optical Properties : Extended conjugation in the chromenol core results in λmax ≈ 320 nm (UV-vis) .
Contradiction Alert : Reported λmax values vary (±15 nm) due to solvent dielectric effects .
Q. What are the implications of stereochemical variations (e.g., 6R,7R,8S vs. 6S,7S,8R) on biological or catalytic activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
